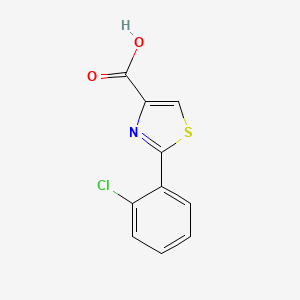

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZOFJBZSUCPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610637 | |

| Record name | 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944275-21-2 | |

| Record name | 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, beginning with commercially available starting materials and proceeding through key intermediates. This document includes detailed experimental protocols, tabulated quantitative data, and process diagrams to facilitate understanding and replication by trained professionals.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step process rooted in the classical Hantzsch thiazole synthesis. This well-established method provides a reliable route to the thiazole core.[1][2] The overall pathway involves:

-

Thionation of 2-Chlorobenzamide: Conversion of the commercially available 2-chlorobenzamide to its corresponding thioamide, 2-chlorobenzothioamide, using a thionating agent such as Lawesson's reagent.

-

Hantzsch Thiazole Synthesis: Cyclocondensation of 2-chlorobenzothioamide with an α-halo ketoester, specifically ethyl bromopyruvate, to form the ethyl ester intermediate, ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate.

-

Alkaline Hydrolysis: Saponification of the ethyl ester to yield the final product, this compound.

The logical flow of this synthetic approach is depicted in the following diagram:

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Chlorobenzothioamide

The conversion of 2-chlorobenzamide to 2-chlorobenzothioamide is achieved via thionation using Lawesson's reagent.[3]

Experimental Procedure:

A mixture of 2-chlorobenzamide (1.0 mmol) and Lawesson's reagent (0.60 mmol) is refluxed in toluene (4 mL). The reaction progress is monitored by Thin Layer Chromatography (TLC) until full consumption of the starting amide is observed. Upon completion, the mixture is cooled to room temperature, and ethanol (2 mL) is added. The resulting mixture is heated at reflux for an additional 2 hours to quench any remaining Lawesson's reagent. The volatiles are then removed under reduced pressure. The residue is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired thioamide.[1]

Step 2: Hantzsch Thiazole Synthesis of Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylate

This step involves the cyclocondensation of 2-chlorobenzothioamide with ethyl bromopyruvate.[2]

Experimental Procedure:

To a solution of 2-chlorobenzothioamide (1.0 mmol) in a suitable solvent such as ethanol or tetrahydrofuran (10 mL), ethyl bromopyruvate (1.1 mmol) is added. The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to facilitate the reaction. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate can be purified by column chromatography on silica gel.

Step 3: Alkaline Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.[4]

Experimental Procedure:

Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate (1.0 mmol) is dissolved in a mixture of ethanol (10 mL) and a 1 M aqueous solution of sodium hydroxide (5 mL). The mixture is heated to reflux and the reaction is monitored by TLC until the starting material is no longer detectable. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of approximately 3-4 with 1 M hydrochloric acid, resulting in the precipitation of the carboxylic acid. The solid product is collected by vacuum filtration, washed with cold water, and dried to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Data of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Chlorobenzamide | C₇H₆ClNO | 155.58 | Solid |

| 2-Chlorobenzothioamide | C₇H₆ClNS | 171.65 | Solid |

| Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylate | C₁₂H₁₀ClNO₂S | 267.73 | Solid |

| This compound | C₁₀H₆ClNO₂S | 239.68 | Solid |

Table 2: Expected Spectroscopic Data

| Compound Name | Expected ¹H NMR Chemical Shifts (δ, ppm) | Expected ¹³C NMR Chemical Shifts (δ, ppm) |

| 2-Chlorobenzothioamide | Aromatic protons typically appear in the range of 7.2-7.8 ppm. The thioamide N-H protons are broad and can appear over a wide range. | The thiocarbonyl carbon (C=S) is expected in the downfield region, often around 200 ppm. Aromatic carbons will appear in the 125-140 ppm range. |

| Ethyl 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylate | Aromatic protons (2-chlorophenyl group) are expected between 7.3-7.9 ppm. The thiazole proton (at C5) should appear as a singlet around 8.0-8.5 ppm. The ethyl ester protons will be a quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃). | The thiazole carbons (C2, C4, C5) are expected in the range of 115-170 ppm. The ester carbonyl carbon will be around 160-165 ppm. The carbons of the 2-chlorophenyl group will appear in the 127-135 ppm range. The ethyl ester carbons will be at approximately 61 ppm (CH₂) and 14 ppm (CH₃). |

| This compound | Aromatic protons (2-chlorophenyl group) are expected between 7.4-8.0 ppm. The thiazole proton (at C5) should appear as a singlet around 8.2-8.7 ppm. The carboxylic acid proton is a broad singlet, typically downfield (>10 ppm).[5] | The thiazole carbons (C2, C4, C5) are expected in the range of 118-172 ppm. The carboxylic acid carbonyl carbon will be around 165-170 ppm. The carbons of the 2-chlorophenyl group will be in the 127-135 ppm range. |

Diagrams of Key Processes

The following diagrams illustrate the mechanisms of the key synthetic transformations.

Figure 2: Simplified mechanism of amide thionation.

Figure 3: Key steps in the Hantzsch thiazole synthesis.

Conclusion

The described three-step synthesis provides a robust and well-documented pathway to this compound. The use of the Hantzsch thiazole synthesis is a cornerstone of this approach, offering good yields and a high degree of convergence. The protocols provided herein are based on established chemical principles and can be adapted by skilled chemists to suit specific laboratory conditions and scales. This guide serves as a comprehensive resource for the synthesis of this and structurally related thiazole derivatives for applications in research and development.

References

Synthesis of 2-(2-chlorophenyl)thiazole derivatives

An In-depth Technical Guide to the Synthesis of 2-(2-chlorophenyl)thiazole Derivatives

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Derivatives functionalized with a 2-chlorophenyl group are of particular interest as the chlorine substituent can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary synthetic routes to 2-(2-chlorophenyl)thiazole derivatives, complete with detailed experimental protocols, quantitative data, and process visualizations for researchers in drug discovery and development.

Core Synthetic Strategy I: The Hantzsch Thiazole Synthesis

The most established and versatile method for constructing the thiazole ring is the Hantzsch synthesis, first described in 1887.[4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide or a related compound like thiourea.[2][5] The versatility of this method allows for the synthesis of thiazoles with various substituents at positions 2, 4, and 5.[2][6]

The general mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide onto the α-carbon of the haloketone (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[5][7]

Experimental Protocol: Synthesis of 2-Amino-4-(2-chlorophenyl)thiazole

This protocol is adapted from established Hantzsch synthesis procedures for analogous chlorophenyl thiazoles.[8]

-

Reaction Setup: In a round-bottom flask, combine α-bromo-2'-chloroacetophenone (1 mmol) and thiourea (1.2 mmol).

-

Solvent Addition: Add absolute ethanol (5-10 mL) to the flask.

-

Reaction Conditions: Stir the mixture at reflux (approximately 70-80°C) for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.[5]

-

Isolation: Collect the resulting solid by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water to remove unreacted thiourea and other water-soluble impurities.[7]

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-(2-chlorophenyl)thiazole.

Core Synthetic Strategy II: Amide Bond Formation

An alternative and direct approach to certain derivatives involves the acylation of a pre-formed aminothiazole core with a 2-chlorobenzoyl derivative. This method is particularly effective for synthesizing N-(thiazol-2-yl)-2-chlorobenzamides. The reaction typically involves coupling 2-aminothiazole with 2-chlorobenzoyl chloride in the presence of a base or in a solvent that can act as an acid scavenger, such as pyridine.[1][9]

References

- 1. 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. synarchive.com [synarchive.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]

- 9. Buy 3-chloro-N-(1,3-thiazol-2-yl)benzamide (EVT-2999526) | 313375-93-8 [evitachem.com]

Navigating the Scientific Landscape of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid: A Technical Overview

For Immediate Release

CAS Number: 944275-21-2

This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the chemical compound 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. While this molecule is cataloged as a versatile small molecule scaffold, publicly available in-depth experimental data, including detailed biological activity, specific signaling pathway involvement, and established experimental protocols, remains limited. This document compiles the available information and provides a foundational understanding of this compound and the broader class of thiazole derivatives.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This information is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 944275-21-2 | [1][2] |

| Molecular Formula | C₁₀H₆ClNO₂S | [1] |

| Molecular Weight | 239.68 g/mol | [1] |

| Description | Versatile small molecule scaffold | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Methodologies

General Experimental Workflow for Thiazole Synthesis

References

Spectroscopic and Synthetic Profile of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid. Due to a lack of publicly available experimental spectroscopic data for this specific compound, this document outlines the predicted spectroscopic characteristics based on the analysis of analogous compounds and fundamental spectroscopic principles. Furthermore, a detailed, generalized experimental protocol for its synthesis and characterization is presented to facilitate further research and development.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₆ClNO₂S |

| Molecular Weight | 239.68 g/mol |

| CAS Number | 944275-21-2[1] |

| IUPAC Name | This compound |

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established values for similar chemical structures and functional groups.

FT-IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid)[2][3] |

| ~3100-3000 | Medium | Aromatic C-H stretch[3] |

| ~1710-1680 | Strong | C=O stretch (Carboxylic acid, conjugated)[3] |

| ~1600-1585 | Medium-Weak | C=C stretch (Aromatic ring)[3] |

| ~1500-1400 | Medium | C=C stretch (Aromatic ring)[3] |

| ~1320-1210 | Strong | C-O stretch (Carboxylic acid)[3] |

| ~1100 | Medium | C-S stretch (Thiazole ring)[4] |

| ~900-675 | Strong | C-H out-of-plane bend (Aromatic)[3] |

| ~750 | Strong | C-Cl stretch |

¹H NMR Spectroscopy Data (Predicted in DMSO-d₆)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Broad Singlet | 1H | -COOH |

| ~8.3 | Singlet | 1H | Thiazole H-5 |

| ~7.6-7.8 | Multiplet | 4H | Aromatic protons (2-chlorophenyl) |

¹³C NMR Spectroscopy Data (Predicted in DMSO-d₆)

| Chemical Shift (δ ppm) | Assignment |

| ~165-170 | C=O (Carboxylic acid) |

| ~155-160 | C-2 (Thiazole) |

| ~140-145 | C-4 (Thiazole) |

| ~130-135 | Quaternary aromatic carbons (C-Cl, C-thiazole) |

| ~125-130 | Aromatic CH carbons |

| ~120-125 | C-5 (Thiazole) |

UV-Vis Spectroscopy Data (Predicted in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~280-320 | High | π → π |

| ~240-260 | Medium | n → π |

Experimental Protocols

The following sections detail the generalized procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives.[5][6][7] This procedure involves the reaction of an α-haloketone with a thioamide. For the synthesis of the title compound, 2-chlorothiobenzamide would be reacted with a 3-halo-2-oxopropanoic acid derivative.

Materials:

-

2-chlorothiobenzamide

-

Ethyl 3-bromo-2-oxopropanoate (or similar derivative)

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Thiazole Ring Formation: A solution of 2-chlorothiobenzamide and an equimolar amount of ethyl 3-bromo-2-oxopropanoate in ethanol is refluxed for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

-

Acidification and Isolation: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude this compound. The solid is collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

FT-IR Spectroscopy:

-

Sample Preparation: A small amount of the dried, purified solid is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[8][9]

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.[9][10]

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[11] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.[12][13]

UV-Vis Spectroscopy:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol.[14] The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0. A blank cuvette containing only the solvent is used as a reference.[15][16][17]

-

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200-800 nm.[17] The wavelength of maximum absorbance (λmax) is determined.

Visualizations

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Since no specific biological activity or signaling pathway for this compound has been identified in the literature, a corresponding diagram cannot be generated at this time. Further biological screening would be required to elucidate its potential pharmacological effects.

References

- 1. This compound [cymitquimica.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. synarchive.com [synarchive.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole synthesis [organic-chemistry.org]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. mse.washington.edu [mse.washington.edu]

- 11. benchchem.com [benchchem.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. ossila.com [ossila.com]

- 15. agilent.com [agilent.com]

- 16. youtube.com [youtube.com]

- 17. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

Probing the Bioactivity of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide to Elucidating its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action for 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylic acid is not yet fully elucidated in publicly available scientific literature. This technical guide, therefore, provides a comprehensive overview of the known biological activities of structurally related 2-aryl-1,3-thiazole-4-carboxylic acid derivatives to infer potential mechanisms and outlines a detailed experimental workflow for their investigation.

Introduction: The Therapeutic Potential of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of drugs with a wide range of therapeutic applications, including antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer agents. The biological activity of these compounds is often finely tuned by the nature and position of substituents on the thiazole and its appended aromatic rings. This guide focuses on this compound, a molecule of significant interest for which a detailed mechanistic understanding is paramount for its potential therapeutic development.

Inferred Biological Activities and Potential Mechanisms of Action

Based on extensive research into analogous compounds, this compound is hypothesized to exhibit a range of biological activities. The presence of the 2-chlorophenyl group, an electron-withdrawing moiety, is anticipated to significantly influence its pharmacological profile.

Anticancer Activity

Numerous 2-aryl-thiazole-4-carboxamide derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary hypothesized mechanisms include:

-

Tubulin Polymerization Inhibition: Several thiazole-based compounds are known to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition:

-

Cyclooxygenase (COX) Inhibition: Certain thiazole carboxamides exhibit inhibitory activity against COX-1 and COX-2 enzymes, which are implicated in inflammation and cancer progression.

-

CYP51 Inhibition: Inhibition of sterol 14α-demethylase (CYP51), an enzyme crucial for fungal cell membrane synthesis, has also been observed, suggesting a potential application as an antifungal agent with possible cross-reactivity with human CYP enzymes that could be exploited in cancer therapy.

-

DNA Gyrase Inhibition: Thiazole derivatives have been shown to target bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. While primarily an antibacterial target, inhibitors of human topoisomerases are established anticancer drugs.

-

Antimicrobial and Antifungal Activity

The thiazole scaffold is a common feature in many antimicrobial and antifungal agents. The likely mechanism of action in this context is the inhibition of essential microbial enzymes, such as CYP51 in fungi.

Enzyme Inhibition in Other Therapeutic Areas

Derivatives of thiazole-4-carboxylic acid have been identified as inhibitors of a range of other enzymes, suggesting broader therapeutic potential:

-

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition: Dual inhibitors of these enzymes have been developed from 4-phenylthiazole scaffolds, with potential applications in treating inflammatory and neuropathic pain.

-

α-Amylase and α-Glucosidase Inhibition: Thiazolidine-4-carboxylic acid derivatives have shown inhibitory activity against these carbohydrate-metabolizing enzymes, indicating a potential role in the management of diabetes.

Quantitative Data on Structurally Related Compounds

While specific quantitative data for this compound is unavailable, the following table summarizes the reported activities of analogous compounds to provide a reference for potential potency.

| Compound Class | Target/Assay | Observed Activity (IC50/EC50) | Reference Compound |

| 2-Phenylthiazole-4-carboxamides | Cytotoxicity (MCF-7, HepG2, HCT116) | Micromolar to nanomolar range | Doxorubicin |

| 2,4-Disubstituted Thiazoles | Tubulin Polymerization Inhibition | ~2-3 µM | Combretastatin A-4 |

| Thiazole Carboxamides | COX-2 Inhibition | Varies with substitution | Celecoxib |

| 2-Phenylthiazole Derivatives | Antifungal (Candida albicans) | Varies with substitution | Fluconazole |

Proposed Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of this compound, a systematic experimental approach is recommended.

Caption: A logical workflow for the systematic investigation of the mechanism of action.

Detailed Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., >99% pure bovine brain tubulin), GTP, and a fluorescence reporter in a suitable buffer.

-

Compound Addition: Add this compound at various concentrations. Include a positive control (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition) and a vehicle control.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.

-

Target Selection: Based on the activities of related compounds, select potential protein targets (e.g., tubulin, COX-2, CYP51).

-

Protein and Ligand Preparation: Obtain the 3D structures of the target proteins from the Protein Data Bank (PDB). Prepare the 3D structure of this compound and perform energy minimization.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the compound to the active site of the target protein.

-

Analysis: Analyze the predicted binding poses, interactions (e.g., hydrogen bonds, hydrophobic interactions), and docking scores to hypothesize the molecular basis of inhibition.

Potential Signaling Pathways

Based on the likely targets, this compound may modulate several key signaling pathways.

Caption: Hypothesized signaling pathways potentially modulated by the target compound.

Conclusion and Future Directions

While the definitive mechanism of action of this compound remains to be established, the wealth of data on related thiazole derivatives provides a strong foundation for targeted investigation. The proposed experimental workflow offers a systematic approach to unravel its biological activity, identify its molecular targets, and elucidate the signaling pathways it modulates. Such studies are crucial for realizing the therapeutic potential of this promising scaffold. Future research should also focus on in vivo efficacy and toxicity studies to translate in vitro findings into potential clinical applications.

Biological Activity of 2-(o-Chlorophenyl)thiazole-4-carboxylic Acid and Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. When substituted with a chlorophenyl group, these molecules exhibit a range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This technical guide focuses on the biological activities associated with 2-(o-chlorophenyl)thiazole-4-carboxylic acid and its structurally related analogs. While direct experimental data for this specific molecule is limited in publicly available literature, this document consolidates findings on closely related compounds to provide a comprehensive overview of its potential therapeutic applications and mechanisms of action.

Core Biological Activities

Derivatives of chlorophenyl-substituted thiazole carboxylic acids have demonstrated significant potential in three primary therapeutic areas: oncology, inflammation, and infectious diseases. The following sections summarize the quantitative data from studies on these related compounds.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of chlorophenyl-thiazole derivatives against various human cancer cell lines. The data suggests that the substitution pattern on the phenyl ring and modifications to the carboxylic acid group can significantly influence potency.

Table 1: Anticancer Activity of 2-(Chlorophenyl)thiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |

| 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol | Not Specified | IC50 | 63.11 µg/mL (Antioxidant Activity) | [1] |

| 4-{2-[3-(4-chlorophenyl)-5-(4-(propan-2-yl)phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline | Not Specified | IC50 | 67.93 µg/mL (Antioxidant Activity) | [1] |

| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one derivative (Compound 4c) | MCF-7 (Breast), HepG2 (Liver) | IC50 | 2.57 ± 0.16 µM (MCF-7), 7.26 ± 0.44 µM (HepG2) | [2] |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | A549 (Lung) | IC50 | 2.47 µM | [3] |

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been evaluated in various in vivo models. The carrageenan-induced paw edema model in rats is a standard assay to assess acute anti-inflammatory effects.

Table 2: Anti-inflammatory Activity of Phenyl Thiazole Derivatives

| Compound/Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |

| Nitro-substituted phenyl thiazole derivative (3c) | Carrageenan-induced rat paw edema | Not Specified | Better than standard drug (Nimesulide) at 3rd hour | [4] |

| Nitro-substituted phenyl thiazole derivative (3a, 3d) | Carrageenan-induced rat paw edema | Not Specified | Appreciable activity | [4] |

Antimicrobial Activity

Chlorophenyl-thiazole derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric to quantify this activity.

Table 3: Antimicrobial Activity of (Chlorophenyl)thiazole Derivatives

| Compound/Derivative | Microorganism(s) | MIC (µg/mL) | Reference |

| 2-phenylacetamido-thiazole derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | [5] |

| 2,5-dichloro thienyl-substituted thiazoles | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes, S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | [5] |

| Benzothiazole derivative with chlorophenyl group | E. coli, S. aureus | 12.5 - 200 | [6] |

| Thiazole derivative | P. mirabilis, S. dysenteriae, L. monocytogenes | 1000, 125, 1000 | [6] |

| 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives | S. aureus, B. subtilis | Moderate Activity | [7] |

| 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives | C. albicans, C. glabrata | Distinguished Activity | [7] |

| Phthalazine-1-yl)amino)-N-(thiazol-2-yl)benzenesulfonamide with 4-chlorophenyl substituent | E. coli | MIC: 0.17 mg/mL, MBC: 0.23 mg/mL | [8] |

Potential Mechanisms of Action & Signaling Pathways

The anticancer activity of some thiazole derivatives has been linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis. Two such pathways are the c-Met and PI3K/Akt/mTOR pathways.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, activates downstream signaling cascades that promote tumor growth and invasion. Inhibition of this pathway is a promising strategy for cancer therapy.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Its dysregulation is a common feature in many cancers.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of chlorophenyl-thiazole derivatives.

Anticancer Activity: NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a well-established method for identifying and characterizing novel anticancer agents.[9][10][11][12]

Protocol Steps:

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.[9]

-

Pre-incubation: Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[9]

-

Drug Addition: Experimental compounds, solubilized in DMSO, are added to the plates. For initial screening, a single high concentration (e.g., 10⁻⁵ M) is used.[9]

-

Incubation: The plates are incubated for an additional 48 hours.[13]

-

Cell Fixation: The assay is terminated by fixing the cells with trichloroacetic acid (TCA).[9]

-

Staining: Cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.[9]

-

Measurement: Unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is read on an automated plate reader.[9]

-

Data Analysis: The percentage of growth is calculated relative to control wells. Compounds showing significant growth inhibition are then typically subjected to a five-dose screen to determine parameters like GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).[10]

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard for evaluating the efficacy of acute anti-inflammatory agents.[14][15][16][17]

Protocol Steps:

-

Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions before the experiment.

-

Baseline Measurement: The initial volume of the rat's right hind paw is measured using a plethysmometer.[15]

-

Compound Administration: The test compound, vehicle control, or a standard anti-inflammatory drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[15]

-

Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.[15][17]

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[15]

-

Data Analysis: The percentage of edema inhibition is calculated for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.[18][19][20][21][22]

Protocol Steps:

-

Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared.[19]

-

Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension, excess fluid is removed, and the entire surface of a Mueller-Hinton agar plate is swabbed to ensure a uniform lawn of bacterial growth.[21]

-

Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface using sterile forceps. Disks should be spaced to prevent overlapping of inhibition zones.[21]

-

Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.[22]

-

Measurement and Interpretation: After incubation, the diameter of the zone of no growth (zone of inhibition) around each disk is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant by comparing the zone diameters to established standards.[19]

Conclusion and Future Directions

The available evidence strongly suggests that the 2-(chlorophenyl)thiazole-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents. The data from related compounds indicate potential for potent anticancer, anti-inflammatory, and antimicrobial activities. Future research should focus on the synthesis and direct biological evaluation of 2-(o-chlorophenyl)thiazole-4-carboxylic acid and its derivatives to establish a clear structure-activity relationship. Further investigation into the specific molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this class of compounds. In particular, elucidating the inhibitory effects on key kinases in cancer signaling pathways and enzymes involved in inflammation and microbial growth will guide the design of more selective and effective drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. wjpmr.com [wjpmr.com]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. NCI-60 Human Tumor Cell Line Screen Service - Altogen Labs [altogenlabs.com]

- 11. NCI-60 - Wikipedia [en.wikipedia.org]

- 12. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 13. researchgate.net [researchgate.net]

- 14. inotiv.com [inotiv.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. asm.org [asm.org]

- 19. microbenotes.com [microbenotes.com]

- 20. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. biolabtests.com [biolabtests.com]

2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid chemical properties

An In-depth Technical Guide to 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound, with the CAS number 944275-21-2, is a versatile small molecule scaffold.[1] Its core structure consists of a thiazole ring substituted with a 2-chlorophenyl group at the 2-position and a carboxylic acid group at the 4-position. This combination of functional groups makes it a valuable building block in medicinal and agricultural chemistry.

The key physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted based on computational models.

| Property | Value | Note / Source |

| Molecular Formula | C₁₀H₆ClNO₂S | [1][2] |

| Molecular Weight | 239.68 g/mol | [1][2] |

| Melting Point | 192-194 °C | [2][3] |

| Boiling Point | 451.7 ± 51.0 °C | Predicted[2] |

| Density | 1.480 ± 0.06 g/cm³ | Predicted[2] |

| pKa | 3.35 ± 0.10 | Predicted[2] |

| XLogP3 | 3.2 | [3] |

| Exact Mass | 238.9807773 u | [3] |

| Rotatable Bond Count | 2 | [3] |

Synthesis and Characterization

General Experimental Protocol (Proposed)

The synthesis involves the condensation of an α-haloketone with a thioamide. For this specific molecule, the key starting materials would be ethyl 2-chloro-3-oxobutanoate and 2-chlorobenzothioamide.

Step 1: Synthesis of 2-Chlorobenzothioamide

-

2-Chlorobenzaldehyde is reacted with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, in a suitable solvent like toluene or dioxane.

-

The reaction mixture is typically heated under reflux for several hours.

-

Progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude thioamide is purified, often by column chromatography or recrystallization.

Step 2: Hantzsch Thiazole Synthesis

-

Equimolar amounts of 2-chlorobenzothioamide and ethyl 2-chloro-3-oxobutanoate are dissolved in a polar solvent such as ethanol or isopropanol.

-

The mixture is heated to reflux for 4-8 hours. The reaction involves the initial formation of a thiazoline intermediate, followed by dehydration to form the aromatic thiazole ring.

-

The reaction is cooled, and the precipitated product, ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate, is collected by filtration.

Step 3: Saponification to Carboxylic Acid

-

The resulting ester is hydrolyzed to the corresponding carboxylic acid.

-

The ester is suspended in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to a pH of approximately 2.[4]

-

The precipitated solid, this compound, is filtered, washed with cold water, and dried.[4]

Visualization of Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Biological and Pharmacological Profile

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and FDA-approved drugs, exhibiting a wide range of activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[5][6]

General Biological Relevance

Derivatives of the thiazole nucleus are known to be valuable in drug development. For instance, they serve as key intermediates in synthesizing pharmaceuticals like anti-inflammatory and antimicrobial agents.[7] In agriculture, they are used to formulate effective herbicides and fungicides.[7] The presence of a chlorophenyl group can enhance the efficacy of these compounds in targeting specific biological pathways.[7]

Potential Biochemical Interactions

A recent study on the related compound, 2-(2-chlorophenyl)thiazolidine-4-carboxylic acid, identified it as a stable biomarker for exposure to 2-chlorobenzalmalononitrile (CS gas).[8] This research revealed that the CS gas hydrolyzes to 2-chlorobenzaldehyde, which then rapidly reacts with endogenous cysteine residues in proteins.[8] This reaction forms the stable thiazolidine adduct.[8]

This finding suggests a potential reactivity profile for compounds containing the 2-chlorophenyl moiety, where they may interact with biological nucleophiles like cysteine. This is a critical consideration in drug development for assessing both mechanism of action and potential toxicity.

Visualization of a Key Biochemical Reaction

The following diagram illustrates the logical pathway of adduct formation from a precursor of the title compound, highlighting a key biochemical interaction.

Caption: Reaction of 2-chlorobenzaldehyde with cysteine to form a stable thiazolidine adduct.

References

- 1. This compound [cymitquimica.com]

- 2. This compound CAS#: 944275-21-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Using 2-(2-Chlorophenyl)thiazolidine-4-carboxylic Acid as a Novel Biomarker for 2-Chlorobenzalmalononitrile Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(2-Chlorophenyl)-1,3-thiazole-4-carboxylic acid in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical development, enabling informed decisions on solvent selection for synthesis, purification, and formulation processes. This document presents quantitative solubility data, detailed experimental protocols for its determination, and an exploration of the thermodynamic properties of the dissolution process.

Quantitative Solubility Data

The solubility of this compound was determined in four key organic solvents—methanol, ethanol, acetone, and ethyl acetate—at various temperatures. The following tables summarize the mole fraction (χ), mass fraction, and grams of solute per 100 g of solvent.

Table 1: Mole Fraction (χ) Solubility of this compound

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 298.15 | 0.0452 | 0.0315 | 0.0589 | 0.0221 |

| 303.15 | 0.0518 | 0.0368 | 0.0672 | 0.0259 |

| 308.15 | 0.0591 | 0.0427 | 0.0765 | 0.0301 |

| 313.15 | 0.0673 | 0.0493 | 0.0868 | 0.0348 |

| 318.15 | 0.0764 | 0.0568 | 0.0982 | 0.0401 |

Table 2: Mass Fraction Solubility of this compound

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 298.15 | 0.265 | 0.198 | 0.315 | 0.145 |

| 303.15 | 0.293 | 0.225 | 0.348 | 0.168 |

| 308.15 | 0.323 | 0.254 | 0.383 | 0.192 |

| 313.15 | 0.355 | 0.285 | 0.419 | 0.218 |

| 318.15 | 0.389 | 0.319 | 0.457 | 0.246 |

Table 3: Solubility in Grams per 100 g of Solvent

| Temperature (K) | Methanol | Ethanol | Acetone | Ethyl Acetate |

| 298.15 | 36.05 | 24.69 | 45.99 | 16.96 |

| 303.15 | 41.44 | 29.03 | 53.37 | 20.19 |

| 308.15 | 47.71 | 34.05 | 61.75 | 23.76 |

| 313.15 | 54.05 | 39.86 | 72.11 | 27.88 |

| 318.15 | 63.66 | 46.84 | 84.18 | 32.63 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented was determined using a static equilibrium gravimetric method. This widely accepted technique involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

Materials and Equipment:

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Thermostatic water bath with temperature control (±0.1 K)

-

Analytical balance (±0.0001 g)

-

Isothermal jacketed glass vials (25 mL)

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm)

-

Drying oven

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in an isothermal jacketed glass vial.

-

Equilibration: The vial is sealed and placed in the thermostatic water bath set to the desired temperature. The solution is continuously stirred to ensure equilibrium is reached. A minimum of 24 hours is allowed for equilibration.

-

Sampling: After equilibration, stirring is stopped, and the solution is left undisturbed for at least 2 hours to allow for the sedimentation of undissolved solid. A sample of the clear supernatant is then withdrawn using a pre-heated syringe fitted with a 0.45 µm filter.

-

Mass Determination: The withdrawn sample is immediately transferred to a pre-weighed container. The mass of the wet sample is recorded.

-

Drying: The solvent is evaporated from the sample in a drying oven at a temperature below the decomposition point of the solute until a constant mass is achieved.

-

Calculation: The mass of the dissolved solute is determined by subtracting the mass of the empty container from the final constant mass. The mass of the solvent is calculated by subtracting the mass of the solute from the initial mass of the wet sample. From these values, the mole fraction, mass fraction, and other solubility expressions can be calculated.

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Thermodynamic Properties of Dissolution

The thermodynamic properties of the dissolution of this compound, including the standard enthalpy (ΔH°), standard Gibbs free energy (ΔG°), and standard entropy (ΔS°), can be calculated from the experimental mole fraction solubility data using the van't Hoff and Gibbs equations.

Table 4: Apparent Thermodynamic Properties of Dissolution at 308.15 K

| Thermodynamic Parameter | Methanol | Ethanol | Acetone | Ethyl Acetate |

| ΔH° (kJ/mol) | 22.5 | 25.8 | 18.9 | 28.7 |

| ΔG° (kJ/mol) | 7.9 | 9.1 | 7.1 | 10.2 |

| ΔS° (J/mol·K) | 47.4 | 54.2 | 38.3 | 60.0 |

The positive values for the standard enthalpy of dissolution (ΔH°) indicate that the dissolution process is endothermic, which is consistent with the observed increase in solubility with rising temperature. The positive standard Gibbs free energy (ΔG°) suggests that the dissolution is a non-spontaneous process at the standard state. The positive standard entropy (ΔS°) indicates an increase in disorder at the molecular level as the solid solute dissolves into the solvent.

The relationship between these thermodynamic parameters provides insight into the driving forces of the dissolution process.

Caption: Calculation of Thermodynamic Properties from Solubility Data.

The Hantzsch Thiazole Synthesis: A Comprehensive Guide to 2-Arylthiazoles

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Arthur Hantzsch in 1887, remains a prevalent and versatile method for the construction of the thiazole ring.[1] This guide provides an in-depth technical overview of the Hantzsch synthesis, with a specific focus on its application for the preparation of 2-arylthiazoles, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[2][3][4]

Core Reaction Mechanism

The classical Hantzsch thiazole synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[1][5] The reaction proceeds through a multi-step pathway that begins with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. This method is often characterized by high yields and operational simplicity.[5]

The general mechanism can be visualized as follows:

Caption: General mechanism of the Hantzsch thiazole synthesis.

It is important to consider the regioselectivity of the reaction. While the condensation of α-haloketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles, conducting the reaction under acidic conditions can lead to the formation of a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles.[3][6]

Experimental Protocols and Methodologies

Several protocols have been developed for the Hantzsch synthesis of 2-arylthiazoles, ranging from conventional heating to more modern, efficiency-focused techniques.

Conventional Heating Method

This traditional approach typically involves refluxing the reactants in a suitable solvent.

Experimental Protocol:

-

Combine the α-haloketone (e.g., 2-bromoacetophenone, 5.0 mmol) and the thioamide (e.g., thiourea, 7.5 mmol) in a round-bottom flask.[5]

-

Add a suitable solvent, such as methanol (5 mL), and a magnetic stir bar.[5]

-

Heat the mixture to reflux (e.g., 100°C) with constant stirring for a specified duration (e.g., 30 minutes to several hours).[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the contents into a beaker containing a solution to precipitate the product (e.g., 5% Na2CO3 solution).[5]

-

Isolate the crude product by filtration, wash with a suitable solvent (e.g., water), and air dry.[5]

-

Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).[3]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the Hantzsch synthesis, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating.[7][8]

Experimental Protocol:

-

In a microwave-safe vessel, combine the α-haloketone, thioamide, and a suitable solvent (e.g., methanol or ethanol/water mixture).[2][7]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 90°C) for a short duration (e.g., 10-30 minutes).[9]

-

After cooling, work up the reaction mixture as described in the conventional method to isolate and purify the product.

One-Pot, Multi-Component Synthesis

To enhance efficiency and sustainability, one-pot, multi-component procedures have been developed. These methods often employ catalysts and may be performed under conventional heating, ultrasonic irradiation, or solvent-free conditions.[2][4]

Experimental Protocol (using a catalyst and ultrasonic irradiation):

-

In a suitable vessel, mix the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalytic amount of a reusable catalyst like silica-supported tungstosilicic acid (SiW.SiO2).[2]

-

Add a solvent system such as an ethanol/water mixture (50/50, v/v).[2][3]

-

Subject the mixture to ultrasonic irradiation at room temperature for a specified time (e.g., 1.5 to 2 hours), monitoring the reaction by TLC.[2]

-

Upon completion, filter the reaction mixture to recover the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the resulting product, often by recrystallization.

The following workflow illustrates the decision-making process for selecting a suitable synthetic protocol:

Caption: Decision tree for selecting a Hantzsch synthesis protocol.

Quantitative Data and Reaction Optimization

The efficiency of the Hantzsch synthesis can be significantly influenced by the reaction conditions. The following tables summarize quantitative data from various studies, highlighting the impact of different methodologies on reaction yields and times.

Table 1: Comparison of Conventional Heating and Microwave-Assisted Synthesis

| Entry | Reactants | Method | Solvent | Time | Yield (%) | Reference |

| 1 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Conventional | Methanol | 8 h | Lower | [7] |

| 2 | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone + N-phenylthiourea | Microwave | Methanol | 30 min | Higher | [7] |

Table 2: One-Pot Synthesis of Hantzsch Thiazole Derivatives under Different Conditions

| Method | Temperature | Solvent | Yield (%) | Reference |

| Conventional Heating | 65 °C | Ethanol/Water (50/50) | 79-85 | [3] |

| Ultrasonic Irradiation | Room Temperature | Ethanol/Water (50/50) | 82-90 | [3] |

Table 3: Yields of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles via Hantzsch Synthesis

| Entry | Aryl Group | Yield (%) | Melting Point (°C) | Reference |

| 3a | Phenyl | 72 | 192-194 | [3] |

| 3b | 4-Methylphenyl | 75 | 210-212 | [3] |

| 3c | 4-Methoxyphenyl | 82 | 190-192 | [3] |

| 3h | 4-Hydroxyphenyl | 70 | 240-242 | [3] |

| 3j | 2-Chlorophenyl | 61 | 160-162 | [3] |

| 3m | 4-(Dimethylamino)phenyl | 79 | 208-210 | [3] |

Conclusion

The Hantzsch thiazole synthesis remains a highly relevant and adaptable method for the preparation of 2-arylthiazoles. While the classical approach offers simplicity and generally good yields, modern variations such as microwave-assisted synthesis and one-pot, multi-component reactions provide significant advantages in terms of reaction times, yields, and environmental impact. The choice of methodology can be tailored to the specific requirements of the target molecule and the desired process efficiency, making the Hantzsch synthesis a valuable tool in the arsenal of researchers, scientists, and drug development professionals.

References

- 1. synarchive.com [synarchive.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

X-ray Crystal Structure of Thiazole Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystal structures of various thiazole carboxylic acid derivatives. Thiazole-based compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding their three-dimensional structure at an atomic level through X-ray crystallography is crucial for structure-based drug design and for elucidating their mechanism of action.

This guide presents key crystallographic data for representative thiazole carboxylic acid derivatives in structured tables for comparative analysis. Detailed experimental protocols for crystallization, X-ray data collection, and structure refinement are also provided to assist researchers in their own structural studies. Furthermore, this guide visualizes the involvement of thiazole derivatives in a key biological pathway, offering insights into their therapeutic potential.

Crystallographic Data of Selected Thiazole Carboxylic Acid Derivatives

The following tables summarize the key crystallographic data for several thiazole carboxylic acid derivatives, providing a basis for structural comparison and analysis.

Table 1: Crystal Data and Structure Refinement for 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid [1]

| Parameter | Value |

| Empirical Formula | C₆H₇NO₂S |

| Formula Weight | 157.19 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.633(2) Å |

| b | 11.294(3) Å |

| c | 8.441(2) Å |

| α | 90° |

| β | 108.99(3)° |

| γ | 90° |

| Volume | 688.1(3) ų |

| Z | 4 |

| Calculated Density | 1.517 Mg/m³ |

| Absorption Coefficient | 0.386 mm⁻¹ |

| F(000) | 328 |

| Data Collection | |

| Theta range for data collection | 3.73 to 27.50° |

| Index ranges | -9<=h<=9, -14<=k<=14, -10<=l<=10 |

| Reflections collected | 6234 |

| Independent reflections | 1573 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1573 / 0 / 99 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.039, wR2 = 0.103 |

| R indices (all data) | R1 = 0.046, wR2 = 0.108 |

Table 2: Crystal Data and Structure Refinement for a Silver(I) Complex of 1,3-Thiazole-2-carboxylic acid [2][3]

| Parameter | Value |

| Empirical Formula | C₈H₅AgN₂O₄S₂ |

| Formula Weight | 365.13 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.8613(9) Å |

| b | 10.119(2) Å |

| c | 17.505(3) Å |

| α | 90° |

| β | 97.51(3)° |

| γ | 90° |

| Volume | 1029.3(3) ų |

| Z | 4 |

| Calculated Density | 2.358 Mg/m³ |

| Absorption Coefficient | 2.21 mm⁻¹ |

| F(000) | 712 |

| Data Collection | |

| Theta range for data collection | 3.2 to 27.5° |

| Index ranges | -7<=h<=7, -13<=k<=13, -22<=l<=22 |

| Reflections collected | 9331 |

| Independent reflections | 2355 [R(int) = 0.045] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2355 / 0 / 155 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I>2sigma(I)] | R1 = 0.029, wR2 = 0.065 |

| R indices (all data) | R1 = 0.036, wR2 = 0.068 |

Table 3: Crystal Data for Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid [4][5][6]

| Parameter | Value |

| Empirical Formula | C₆H₂N₂O₄S₂ |

| Formula Weight | 230.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 7.906(4) Å |

| b | 11.306(5) Å |

| c | 13.504(7) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1207.1(10) ų |

| Z | 4 |

Table 4: Crystal Data and Structure Refinement for L-2-Oxothiazolidine-4-carboxylic acid [7]

| Parameter | Value |

| Empirical Formula | C₄H₅NO₃S |

| Formula Weight | 147.15 |

| Temperature | 295 K |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 5.381(1) Å |

| b | 5.961(1) Å |

| c | 17.929(3) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 575.1(3) ų |

| Z | 4 |

| Calculated Density | 1.69 g/cm³ |

| Refinement | |

| Final R value | 0.032 for 596 reflections |

Experimental Protocols

The following sections outline the general methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of thiazole carboxylic acid derivatives.

Synthesis and Crystallization

Synthesis of 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: This compound is commercially available. For crystallographic studies, it can be recrystallized from a suitable solvent such as ethanol or a mixture of solvents like ethyl acetate and hexane.

Synthesis and Crystallization of a Silver(I) Complex of 1,3-Thiazole-2-carboxylic acid: [3]

-

Dissolve silver nitrate (AgNO₃) and 1,3-thiazole-2-carboxylic acid in deionized water in a 1:1 molar ratio.

-

Allow the solution to stand undisturbed at room temperature.

-

Colorless, block-shaped crystals suitable for X-ray diffraction will form over several days.

Synthesis and Crystallization of Thiazolo[5,4-d]thiazole-2,5-dicarboxylic acid: [5] This compound can be synthesized and isolated as a polycrystalline material. Single crystals for X-ray diffraction are typically grown by slow evaporation of a solution in a suitable solvent.

Crystallization of L-2-Oxothiazolidine-4-carboxylic acid: [7][8] Crystals of L-2-oxothiazolidine-4-carboxylic acid suitable for X-ray analysis can be grown from an aqueous solution.[7] A general preparation process involves the reaction of L-cysteine hydrochloride with a suitable reagent, followed by purification and recrystallization from a solvent such as ethanol or ethyl acetate.[8]

X-ray Data Collection and Structure Refinement

A general workflow for X-ray data collection and structure refinement of small organic molecules is as follows:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. Diffraction data are collected as a series of images while the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.

-

Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to obtain the best possible fit between the observed and calculated diffraction data.[9][10]

Signaling Pathway Involvement: Inhibition of Dihydroorotate Dehydrogenase

Thiazole derivatives have been identified as potential inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a promising target for anticancer and anti-inflammatory drugs.

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the role of DHODH.

References

- 1. 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of (1,3-thia-zole-2-carboxyl-ato-κ N)(1,3-thia-zole-2-carb-oxy-lic acid-κ N)silver(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Thiazolo [ 5 , 4-d ] thiazole-2 , 5-dicarboxylic acid , C 6 H 2 N 2 O 4 S 2 , and its coordination polymers | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Crystal structure of L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the InhA Inhibitory Activity of Thiazole-Based Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), continues to be a major global health issue, complicated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This has intensified the search for novel antitubercular agents that act on new or validated drug targets.[2] One of the most crucial and clinically validated targets in Mtb is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][4] InhA is a key enzyme in the type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential long-chain fatty acids that form the core of the mycobacterial cell wall.[4][5][6]

The frontline anti-TB drug isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits InhA.[4][7] However, mutations in the katG gene are a primary cause of isoniazid resistance.[8] This has spurred the development of direct InhA inhibitors that do not require metabolic activation.[3][8] Thiazole-based compounds have emerged as a promising scaffold in this area, exhibiting potent antitubercular activity by targeting key enzymes like InhA.[1][9] This guide provides a technical overview of the InhA inhibitory activity of thiazole derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Quantitative Data: InhA Inhibition and Antitubercular Activity

The efficacy of thiazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against the InhA enzyme and their Minimum Inhibitory Concentration (MIC) against whole M. tuberculosis cells. The following tables summarize key data from various studies.

Table 1: InhA Enzymatic Inhibition by Thiazole Derivatives

| Compound Series/Reference | Representative Compound | InhA IC50 (µM) | Notes |

| Thiazolidin-4-one Conjugates[10] | Compound 40h | 1.06 ± 0.97 | Activity comparable to isoniazid (IC50 = 0.23 ± 1.2 µM) in the same study. |

| Thiazolidin-4-one Conjugates[10] | Compound 40b | 1.3 ± 0.61 | Exhibited notable inhibitory activity against the InhA enzyme.[10] |

| Coumarin-Thiazole Hybrids[2] | Compound 2b | 0.737 | Assessed for its inhibitory effect against the InhA enzyme.[2] |

| Coumarin-Thiazole Hybrids[2] | Compound 3j | 1.494 | Showed potent effectiveness against InhA.[2] |

| Methyl-Thiazole Series[5] | Scaffold 46 | 0.003 | A direct InhA inhibitor with potent enzyme inhibition.[5] |

Table 2: Antitubercular Activity (MIC) of Thiazole Derivatives against M. tuberculosis H37Rv

| Compound Series/Reference | Representative Compound | MIC (µg/mL) | MIC (µM) | Notes |

| Methyl-Thiazole Series[5] | Scaffold 46 | - | 0.19 | Potent enzyme inhibition translates into cellular potency.[5] |

| Coumarin-Thiazole Hybrids[2] | Compounds 2b, 3i, 3j | 6 - 8 | - | Potent against wild-type Mtb and displayed low cytotoxicity.[2] |

| 2-Iminothiazolidin-4-ones[10] | Compound 61 | 6.25 | 12.32 | Exhibited only 22% InhA inhibition at 50 µM, suggesting a potential alternative mechanism.[10] |

| Benzo[d]imidazo[2,1-b]thiazoles[11] | Compounds 5b, 5d, 5h | 1.6 | - | Activity equivalent to standard drugs like isoniazid and ethambutol.[11] |

| Thiazole-Thiadiazole Hybrids[12] | Compound 5l | 7.1285 | - | Tested against M. tuberculosis H37Ra strain.[12] |

| 2-Aminothiazoles[13] | Compound 55 | 0.008 | 0.024 | A promising analogue with a therapeutic index of nearly ~300.[13] |

Mechanism of Action: Targeting the Mycolic Acid Pathway

InhA catalyzes the NADH-dependent reduction of 2-trans-enoyl-ACP, a critical step in the elongation cycle of the FAS-II system. Inhibition of InhA disrupts the synthesis of mycolic acids, compromising the integrity of the mycobacterial cell wall and leading to bacterial death. Thiazole-based direct inhibitors typically bind to the active site of InhA, often interacting with the NADH cofactor and occupying the substrate-binding pocket.[14]

Experimental Protocols

Standardized assays are critical for evaluating the potential of new thiazole-based compounds. The following sections detail the methodologies for key in vitro experiments.

InhA Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the purified InhA enzyme by monitoring the oxidation of its cofactor, NADH.[15]

Principle: The activity of InhA is measured spectrophotometrically by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[15] The IC50 value is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Materials:

-

Purified recombinant InhA enzyme (10-100 nM final concentration)[15]

-

NADH (250 µM final concentration)[15]

-

2-trans-dodecenoyl-CoA (DD-CoA) as the substrate (25 µM final concentration)[15]

-

Test compounds dissolved in DMSO

-

Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8[15]

-

96-well UV-transparent microplates

-

Spectrophotometer

Procedure:

-

Prepare serial two-fold dilutions of the test compound in the assay buffer in a 96-well plate. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[7][15]

-

Include control wells: a positive control (enzyme, substrates, no inhibitor) and a negative control (buffer, DMSO only).

-

Add NADH solution to each well.[15]

-